
PROTAC BRD4 Degrader-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-16 is a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in regulating gene expression and are implicated in various diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-16 involves several key steps:
Formation of the BRD4 ligand: The synthesis begins with the preparation of a ligand that specifically binds to BRD4.
Linker attachment: A linker molecule is then attached to the BRD4 ligand.
E3 ligase ligand attachment: The final step involves the conjugation of the E3 ligase ligand to the linker-BRD4 ligand complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings and linker regions.
Reduction: Reduction reactions can occur at the amide bonds and other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common during the synthesis of the BRD4 ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound molecule .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-16 has a wide range of scientific research applications:
Mécanisme D'action
PROTAC BRD4 Degrader-16 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which tags BRD4 with ubiquitin molecules. This ubiquitination marks BRD4 for degradation by the proteasome, leading to a reduction in BRD4 levels and subsequent modulation of gene expression . The molecular targets and pathways involved include the bromodomains of BRD4 and the E3 ligase complex .
Comparaison Avec Des Composés Similaires
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models of cancer.
MZ 1: A selective BRD4 degrader with a different linker and E3 ligase ligand.
ZXH-3-26: A BRD4 degrader used in studies of liquid-liquid phase separation.
Uniqueness: PROTAC BRD4 Degrader-16 is unique due to its high selectivity and potency in degrading BRD4. It has been shown to effectively reduce BRD4 levels and modulate gene expression with minimal off-target effects . This makes it a valuable tool for studying BRD4 biology and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C46H41N7O8 |
|---|---|
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-6-methyl-7-oxo-4-(2-phenoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H41N7O8/c1-52-26-33(30-12-5-6-15-37(30)61-29-10-3-2-4-11-29)32-24-35(50-40(32)46(52)60)42(56)49-25-27-16-18-28(19-17-27)41(55)48-23-8-7-22-47-34-14-9-13-31-39(34)45(59)53(44(31)58)36-20-21-38(54)51-43(36)57/h2-6,9-19,24,26,36,47,50H,7-8,20-23,25H2,1H3,(H,48,55)(H,49,56)(H,51,54,57) |
Clé InChI |
AQPUUPNSVBDCBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=CC=C7OC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


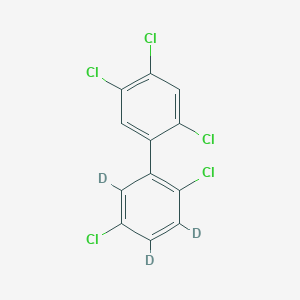
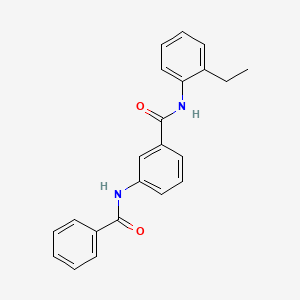
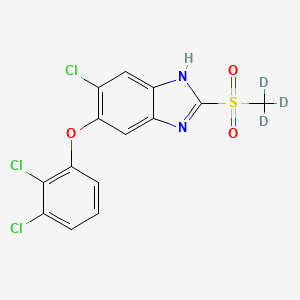
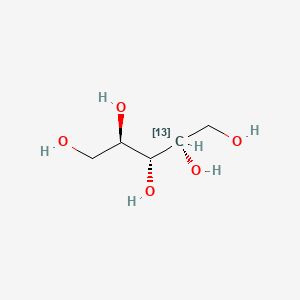
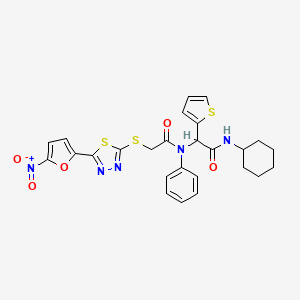
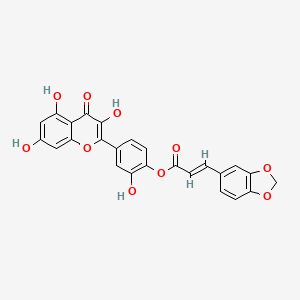
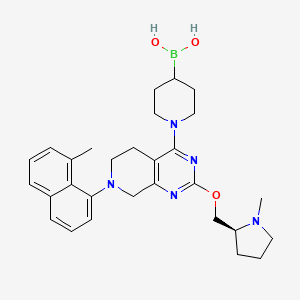
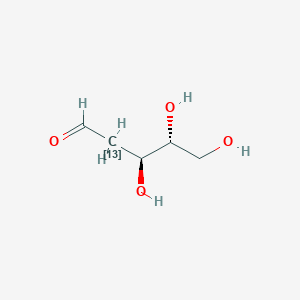
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)





